3,3-Dibromo-2,2,4,4-tetramethylpentane
Description
3,3-Dibromo-2,2,4,4-tetramethylpentane is a branched alkane derivative featuring two bromine atoms at the 3-position and four methyl groups at the 2, 2, 4, and 4 positions. Its molecular formula is C₉H₁₈Br₂, with a molecular weight of 286.06 g/mol (calculated from the parent hydrocarbon 2,2,4,4-tetramethylpentane, C₉H₂₀, by replacing two hydrogens with bromines) . The compound’s highly branched structure induces significant steric hindrance, impacting its physical properties and reactivity.
Properties
CAS No. |
84679-81-2 |
|---|---|
Molecular Formula |
C9H18Br2 |
Molecular Weight |
286.05 g/mol |
IUPAC Name |
3,3-dibromo-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18Br2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
InChI Key |
TUBUQHOAJRQLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-2,2,4,4-tetramethylpentane typically involves the bromination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent, such as carbon tetrachloride (CCl₄), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major products are alkenes.
Reduction: The primary product is 2,2,4,4-tetramethylpentane.
Scientific Research Applications
3,3-Dibromo-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into brominated compounds may explore potential pharmaceutical applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dibromo-2,2,4,4-tetramethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are determined by the specific reaction and reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key comparisons with analogous brominated alkanes and tetramethylpentane isomers are summarized below:
*Estimated values for this compound:
- †Predicted based on additive effects of bromination and branching.
- ‡Estimated from strain energy of parent hydrocarbon (31 kJ/mol) plus contributions from bromine-induced steric strain.
Key Observations:
- Boiling Point: The target compound’s boiling point is higher than its non-brominated counterpart (2,2,4,4-tetramethylpentane) due to increased molecular weight and dipole-dipole interactions from bromine. However, it is lower than linear dibrominated alkanes (e.g., 1,3-dibromopentane) due to reduced surface area for intermolecular forces .
- Density : Bromination elevates density compared to hydrocarbons but remains lower than linear dibrominated compounds due to branching .
- Strain Energy: The parent hydrocarbon exhibits 31 kJ/mol strain from methyl-methyl interactions .
Chemical Reactivity
- Nucleophilic Substitution (SN2) : Steric hindrance from methyl groups at positions 2, 2, 4, and 4 impedes backside attack, making SN2 less favorable compared to linear dibrominated alkanes (e.g., 1,3-dibromopentane) .
- Elimination Reactions : Dehydrohalogenation may yield alkenes with regioselectivity influenced by branching. For example, 2,2,4,4-tetramethylpentane undergoes cyclization on metal catalysts , but bromination may redirect reactivity toward elimination over cyclization.
- Electroreduction: Analogous dibromoketones (e.g., 2,4-dibromo-2,4-dimethyl-3-pentanone) undergo reductive debromination , suggesting similar pathways for the target compound, albeit slower due to steric effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
